2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Lewis acidity regioisomer differentiation

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1426805-56-2, C₁₃H₁₅BClF₃O₃, MW 322.52) is an arylboronic acid pinacol ester (Bpin) bearing an ortho-trifluoromethoxy (–OCF₃) and para-chloro substitution on the phenyl ring. As a protected organoboron reagent, it serves as a shelf-stable nucleophilic coupling partner for Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl and aryl–heteroaryl architectures prevalent in pharmaceutical candidates and agrochemical actives.

Molecular Formula C13H15BClF3O3
Molecular Weight 322.52 g/mol
Cat. No. B15297551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H15BClF3O3
Molecular Weight322.52 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)(F)F
InChIInChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(15)7-10(9)19-13(16,17)18/h5-7H,1-4H3
InChIKeyPHWURNGTGXFTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Synthesis


2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1426805-56-2, C₁₃H₁₅BClF₃O₃, MW 322.52) is an arylboronic acid pinacol ester (Bpin) bearing an ortho-trifluoromethoxy (–OCF₃) and para-chloro substitution on the phenyl ring. As a protected organoboron reagent, it serves as a shelf-stable nucleophilic coupling partner for Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl and aryl–heteroaryl architectures prevalent in pharmaceutical candidates and agrochemical actives [1]. The –OCF₃ group is recognized as a privileged motif in drug discovery owing to its high electronegativity, enhanced lipophilicity, and metabolic stability relative to methoxy or methyl substituents [2]. The pinacol ester form addresses the well-documented handling and stability limitations of the corresponding free boronic acid, which is prone to anhydride formation, protodeboronation, and hydrolytic degradation during storage and purification [3].

Why 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Casually Replaced by In-Class Analogs


The specific combination of an ortho-OCF₃ substituent, a para-chloro group, and the pinacol ester protection creates a differentiated reactivity profile that cannot be replicated by simply interchanging with the free boronic acid, a regioisomeric pinacol ester (e.g., meta-OCF₃ or 5-chloro variants), or the non-chlorinated ortho-OCF₃ analog. Measured pKₐ values of (trifluoromethoxy)phenylboronic acids differ by approximately 1.7 units between the ortho isomer (pKₐ ≈ 9.5) and the meta/para isomers (pKₐ ≈ 7.8–8.1), translating to a roughly 50-fold difference in Lewis acidity that directly impacts transmetalation efficiency and base requirements in Suzuki couplings [1]. The para-chloro substituent further modulates the electronic character of the aryl ring, lowering the pKₐ of the corresponding boronic acid by an estimated 1.0–1.5 units relative to the unsubstituted ortho-OCF₃ parent (predicted pKₐ ≈ 8.0) . The pinacol ester form provides documented shelf-stability advantages: in comparative stress tests, free arylboronic acids underwent complete decomposition within 12 hours, whereas the corresponding pinacol boronates retained low degradation levels over the same period [2]. These cumulative differences mean that substituting an alternative boron reagent—whether the free acid, a trifluoroborate salt, or a different regioisomer—will predictably alter reaction kinetics, required catalyst loadings, and achievable yields, risking failed coupling or irreproducible results in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Analogs


Ortho-OCF₃ Substitution Raises Boronic Acid pKₐ by ~1.7 Units Versus Meta/Para Regioisomers, Modulating Suzuki Coupling Base Requirements

The ortho-trifluoromethoxy substitution pattern in the target compound's parent boronic acid produces a substantially higher pKₐ compared to meta- and para-OCF₃ regioisomers. Spectrophotometric and potentiometric titration measurements by Durka et al. established pKₐ values of 9.51 ± 0.04 (ortho-OCF₃), 7.79 ± 0.02 (meta-OCF₃), and 8.11 ± 0.04 (para-OCF₃) for the three isomeric (trifluoromethoxy)phenylboronic acids [1]. The ortho isomer is approximately 1.7 pKₐ units less acidic than the meta isomer, corresponding to roughly a 50-fold difference in acid dissociation constant. This reduced Lewis acidity of the ortho-OCF₃ boronic acid arises from steric inhibition of tetrahedral boronate ion formation by the bulky proximal –OCF₃ group, an effect corroborated by X-ray crystallography and DFT calculations [1]. The para-chloro substituent in the target compound is predicted to lower the pKₐ to approximately 8.0 versus the unsubstituted ortho-OCF₃ analog (CAS 832114-04-2), based on computational predictions for the corresponding free boronic acid . The 4-chloro-3-(trifluoromethoxy)phenyl regioisomer (CAS 2098632-65-4), with a meta-OCF₃ arrangement, would present a pKₐ roughly 0.2–0.4 units higher than the unsubstituted meta-OCF₃ acid (i.e., ~8.0–8.2 after para-chloro correction), making its acidity profile distinct from the target compound's ortho-OCF₃ electronic environment.

Suzuki-Miyaura coupling Lewis acidity regioisomer differentiation

Pinacol Ester Form Prevents 12-Hour Complete Decomposition Observed with Free Arylboronic Acid Under Ambient Storage Conditions

The pinacol ester moiety in the target compound directly addresses the hydrolytic instability and protodeboronation propensity of the corresponding free boronic acid, (4-chloro-2-(trifluoromethoxy)phenyl)boronic acid (CAS 1095990-65-0). In a controlled comparative stability study reported by Scientific Update (2022), a representative arylboronic acid experiment showed complete decomposition of the intermediate after 12 hours, whereas in the case of the corresponding pinacol boronate, only low levels of degradation were detected after the same time period [1]. This class-level finding is consistent with the broader literature establishing that pinacol esters mitigate the reversible boronic acid–boroxine equilibrium that drives anhydride formation and oxidative degradation of free boronic acids during benchtop storage [2]. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring further provides steric protection at the boron center, reducing susceptibility to nucleophilic attack by water and limiting protodeboronation side reactions that would otherwise lower effective reagent stoichiometry in coupling reactions [3].

Shelf stability protodeboronation boron reagent handling

Chlorine Substituent Adds ~0.6–0.8 LogP Units Over Non-Halogenated Ortho-OCF₃ Pinacol Ester Analog, Enhancing Lipophilicity for Membrane-Permeable Drug Scaffolds

The target compound (MW 322.52) incorporates a para-chloro substituent absent in the simpler ortho-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 832114-04-2, MW 288.07). The non-chlorinated analog has an experimentally derived LogP of 2.88 . Addition of a chlorine atom to an aromatic ring typically increases LogP by approximately 0.5–0.8 units based on well-established Hansch π constants (πCl = 0.71 for aromatic substitution). The predicted LogP for the target compound is therefore in the range of approximately 3.5–3.7. This enhanced lipophilicity is valuable in medicinal chemistry programs where the –OCF₃ group is already selected for its metabolic stability and electronegativity advantages: the additional chlorine enables fine-tuning of logD without reverting to a different core scaffold [1]. The 4-chloro-3-(trifluoromethoxy) regioisomer (CAS 2098632-65-4) shares the same molecular formula and identical calculated LogP, but the different substitution pattern alters the electronic distribution and steric environment around the boronic ester, as quantified by the pKₐ difference described in Evidence Item 1 [2].

Lipophilicity drug-likeness LogP differentiation

Pinacol Ester Enables Chemoselective Sequential Suzuki Couplings via Kinetic Discrimination Against Free Boronic Acids

A key differentiating capability of the pinacol ester form over the corresponding free boronic acid or potassium trifluoroborate salt is the ability to participate in chemoselective sequential Suzuki–Miyaura couplings without protecting group manipulation. Seechurn et al. demonstrated that boronic acids can be chemoselectively reacted in the presence of ostensibly equivalently reactive boronic acid pinacol (Bpin) esters by kinetic discrimination during transmetalation [1]. This means that in a substrate bearing both –B(OH)₂ and –Bpin functionality, the boronic acid reacts first, leaving the pinacol ester intact for a subsequent coupling step. The target compound can therefore be deployed as a masked nucleophile in iterative synthesis strategies where a free boronic acid partner is coupled first. The Denmark group further established that the 1,3,2-dioxaborolane ring structure (pinacol ester) of the target compound influences transmetalation rates: some esters undergo transmetalation more than 20 times faster than the parent arylboronic acid, and the steric environment around the boron center—modulated by the ortho-OCF₃ group—directly impacts the rate of Pd–O–B complex formation and subsequent arene transfer [2]. This kinetic profile is not replicated by the corresponding trifluoroborate salt, which follows a different activation mechanism (hydrolysis to boronic acid prior to transmetalation), nor by the free boronic acid, which lacks the steric and electronic modulation provided by the pinacol diol backbone.

Chemoselectivity sequential cross-coupling kinetic discrimination

Ortho-OCF₃ Group Abolishes Antibacterial Activity of the Parent Boronic Acid, Creating a Selectively Inert Building Block for Target-Based Drug Design

For medicinal chemistry programs concerned with undesired antibacterial off-target effects of synthetic intermediates, the ortho-OCF₃ substitution pattern offers a distinct advantage. Durka et al. evaluated the in vitro antibacterial activity of all three isomeric (trifluoromethoxy)phenylboronic acids against Gram-negative Escherichia coli and Gram-positive Bacillus cereus. The ortho isomer (compound 1) revealed no influence on the growth of any of the investigated bacteria at any of the amounts applied, with MIC > 500 μg/mL [1]. In contrast, the meta isomer (2) showed MIC = 250 μg/mL against E. coli and 125 μg/mL against B. cereus, while the para isomer (3) showed MIC = 250 μg/mL against both strains [1]. While these data are for the free boronic acids rather than the pinacol esters, the biological inactivity is a function of the ortho-OCF₃ electronic and steric environment, which is preserved in the pinacol ester form. The target compound, bearing both the ortho-OCF₃ grouping and a para-chloro substituent, is therefore predicted to retain this lack of intrinsic antibacterial activity, making it a cleaner building block than meta- or para-OCF₃ boronic ester analogs when synthesizing compounds destined for antibacterial screening cascades where reagent carryover could confound assay results.

Off-target antibacterial activity building block selectivity lead optimization

Optimal Application Scenarios for 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Iterative / Sequential Suzuki–Miyaura Coupling for Complex Biaryl Assembly

The pinacol ester form enables the target compound to serve as a masked, second-stage nucleophile in iterative coupling sequences. As established by kinetic discrimination studies, free boronic acids react preferentially over pinacol esters under controlled transmetalation conditions [1]. A synthetic sequence can couple a boronic acid partner to a dihaloarene first, then activate the pinacol ester in a subsequent step, all without intermediate protecting group manipulation. The ortho-OCF₃ group's steric bulk further modulates the transmetalation rate, potentially allowing fine-tuning of reaction chronology when multiple boron nucleophiles are present [2].

Synthesis of ortho-OCF₃ Biaryl Pharmacophores with Defined Lipophilicity for CNS or Membrane Targets

The target compound delivers both the privileged –OCF₃ motif and a para-chloro substituent in a single coupling step, generating biaryl products with predicted LogP in the optimal range for membrane permeability (estimated 3.5–3.7 for the pinacol ester, higher for coupled products) [1]. This is particularly relevant for CNS drug discovery programs where the –OCF₃ group's metabolic stability and moderate lipophilicity are desired, and the additional chlorine atom provides a synthetic handle (or final substituent) without requiring a separate halogenation step. The lack of intrinsic antibacterial activity of the ortho-OCF₃ scaffold (MIC > 500 μg/mL) [2] also means that coupled products are less likely to carry through confounding antibacterial artifacts from residual starting material.

Agrochemical Intermediate Production Requiring Bench-Stable, Storable Boron Reagent

In an industrial agrochemical synthesis setting where reagents may be stored for extended periods between campaign runs, the pinacol ester form's superior ambient stability versus the free boronic acid is critical. The documented complete decomposition of free arylboronic acids within 12 hours under benchtop conditions, contrasted with low-level degradation of the corresponding pinacol boronate [1], translates to predictable stoichiometry and reproducible coupling yields across batch production cycles. Trifluoromethoxyphenyl-substituted tetramic acid derivatives are explicitly claimed as pesticides/herbicides in the patent literature [2], confirming the industrial relevance of this substitution pattern.

Late-Stage Functionalization via Ir-Catalyzed C–H Borylation Route to the Target Pinacol Ester

For organizations seeking to prepare the target compound in-house rather than procure it, the Ir-catalyzed C–H borylation methodology of Batool et al. provides direct access to fluoroalkoxy-substituted arylboronic pinacol esters from the parent arene without requiring pre-functionalization (halogenation, lithiation, or Grignard formation) [1]. The regioselectivity of this Ir-catalyzed process is complementary to electrophilic aromatic substitution, meaning the borylation occurs at the least sterically hindered C–H bond—producing the target 2-borylated regioisomer from 4-chloro-2-(trifluoromethoxy)benzene in a single, neat (solvent-free) operation amenable to scale-up. This route avoids the handling and stability issues of the intermediate free boronic acid entirely.

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